molecular formula C17H14O5S B030171 5-Hydroxy Vioxx CAS No. 185147-17-5

5-Hydroxy Vioxx

Cat. No.: B030171
CAS No.: 185147-17-5
M. Wt: 330.4 g/mol
InChI Key: NCBVUSNBLYMFPP-UHFFFAOYSA-N
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Description

5-Hydroxyrofecoxib is a metabolite of rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Rofecoxib was primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain before it was withdrawn from the market due to safety concerns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyrofecoxib can be achieved through the hydroxylation of rofecoxibThe reaction typically requires specific reagents and conditions to ensure the selective hydroxylation of the desired position .

Industrial Production Methods: Industrial production of 5-Hydroxyrofecoxib involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyrofecoxib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxyrofecoxib has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 5-Hydroxyrofecoxib involves its interaction with specific molecular targets and pathways. As a metabolite of rofecoxib, it retains some of the inhibitory effects on COX-2, leading to reduced inflammation and pain. The hydroxylation of rofecoxib to form 5-Hydroxyrofecoxib is a key step in its metabolic pathway, involving enzymes such as cytochrome P450 .

Comparison with Similar Compounds

    Rofecoxib: The parent compound, a selective COX-2 inhibitor.

    5-Hydroxyrofecoxib O-glucuronide: A glucuronidated metabolite of 5-Hydroxyrofecoxib.

    Trans-3,4-dihydro-rofecoxib: Another metabolite of rofecoxib

Uniqueness: 5-Hydroxyrofecoxib is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. Its reversible metabolism to and from rofecoxib highlights its role in the enterohepatic recycling process, making it a valuable compound for studying metabolic pathways and drug interactions .

Properties

IUPAC Name

2-hydroxy-3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBVUSNBLYMFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433560
Record name 5-Hydroxy Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185147-17-5
Record name 5-Hydroxyrofecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185147175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYROFECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJV9U9K61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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